5-Hydroxy-2'-o-methyluridine
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Overview
Description
5-Hydroxy-2’-o-methyluridine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis . This compound is also a modified nucleoside found in various types of RNA, including rRNA, snRNA, snoRNA, and tRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2’-o-methyluridine involves the incorporation of 2’-O-methyl and 5-hydroxy groups into the uridine structure. One method includes the synthesis of 2’-O-methyl-5-hydroxymethylcytidine, which involves the use of phosphoramidite monomers and mild post-synthetic deprotection conditions .
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2’-o-methyluridine are not extensively documented. the synthesis of similar nucleoside analogs typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2’-o-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in various scientific applications.
Scientific Research Applications
5-Hydroxy-2’-o-methyluridine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleic acid-based drugs.
Biology: Studied for its role in RNA modifications and its impact on gene regulation.
Medicine: Investigated for its anticancer properties, particularly in targeting lymphoid malignancies
Industry: Potential use in the production of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2’-o-methyluridine involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the selective killing of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-O-methyluridine: Another modified nucleoside found in RNA with similar properties.
5-Hydroxymethylcytidine: A related compound with hydroxymethyl modification.
5-Formylcytidine: A nucleoside analog with formyl modification.
Uniqueness
5-Hydroxy-2’-o-methyluridine is unique due to its combination of 2’-O-methyl and 5-hydroxy modifications, which confer specific anticancer properties and make it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C10H14N2O7 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-hydroxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
XSRHWUSRVLRIKN-JXOAFFINSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O |
Origin of Product |
United States |
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